Stevioside E - 1309929-72-3

Stevioside E

Catalog Number: EVT-3087445
CAS Number: 1309929-72-3
Molecular Formula: C44H70O22
Molecular Weight: 951.022
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Stevioside E is primarily extracted from Stevia rebaudiana, a plant native to South America. The leaves of this plant contain various steviol glycosides, including stevioside E, which are synthesized through complex biochemical pathways involving multiple enzymes and substrates.

Classification

Stevioside E is classified as a diterpene glycoside. Its structure features a steviol backbone (ent-13-hydroxyur-16-en-19-oic acid) with attached sugar moieties that contribute to its sweetness. This classification places it among other steviol glycosides like stevioside and rebaudiosides, which vary in their sugar composition and arrangement.

Synthesis Analysis

Methods

The synthesis of stevioside E can be achieved through both natural extraction from Stevia rebaudiana and synthetic methods. Recent biotechnological advancements have enabled the use of engineered microorganisms for the biosynthesis of stevioside E.

  1. Natural Extraction: Traditional methods involve harvesting the leaves and using solvent extraction techniques to isolate stevioside E.
  2. Biotechnological Synthesis: A notable method involves engineering Saccharomyces cerevisiae (baker's yeast) to produce stevioside E through metabolic engineering. This process enhances the production of key precursors like geranylgeranyl diphosphate, followed by enzymatic glycosylation steps to form stevioside E .

Technical Details

In engineered strains, specific genes encoding enzymes such as glycosyltransferases are overexpressed to optimize the conversion of steviol into various glycosylated forms, including stevioside E. Advanced techniques such as liquid chromatography–mass spectrometry are employed to quantify yields and analyze product purity .

Molecular Structure Analysis

Structure

The molecular structure of stevioside E consists of a steviol core with multiple glucose units attached via glycosidic bonds. The specific arrangement and number of these sugar moieties influence its sweetness profile and solubility characteristics.

Data

  • Molecular Formula: C22_{22}H30_{30}O13_{13}
  • Molecular Weight: Approximately 478.5 g/mol
  • Structural Features: The presence of hydroxyl groups and ether linkages contributes to its solubility in water and sweetness intensity.
Chemical Reactions Analysis

Reactions

Stevioside E undergoes various chemical reactions during its biosynthesis and modification:

  1. Glycosylation: The primary reaction involves the transfer of sugar moieties from activated donors (like uridine diphosphate-glucose) to the aglycone steviol.
  2. Hydrolysis: Under certain conditions, stevioside E can hydrolyze to release steviol and glucose, affecting its sweetness profile.

Technical Details

The glycosylation reactions are catalyzed by specific enzymes known as glycosyltransferases, which facilitate the formation of glycosidic bonds between steviol and sugar units .

Mechanism of Action

Process

The sweetness mechanism of stevioside E involves its interaction with taste receptors on the tongue. Upon consumption, it binds to sweet taste receptors (T1R2/T1R3), triggering a sweet sensation without contributing calories.

Data

Research indicates that stevioside E is approximately 200-300 times sweeter than sucrose, making it an effective alternative sweetener . Its unique structure allows it to bypass metabolic pathways that typically convert sugars into energy, thus providing a zero-calorie sweetening option.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water; solubility varies with temperature.
  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to heat or alkaline environments.

Chemical Properties

  • pH Stability: Maintains stability across a wide pH range (3-7).
  • Thermal Stability: Decomposes at high temperatures (>200 °C), which limits its use in high-temperature cooking applications.

Relevant analyses indicate that stevioside E retains its sweetness even after processing, making it suitable for various food applications .

Applications

Scientific Uses

Stevioside E has garnered attention for several applications:

  1. Food Industry: Used as a natural sweetener in beverages, desserts, and dietary products due to its low-calorie content.
  2. Pharmaceuticals: Investigated for potential health benefits, including anti-diabetic effects and antioxidant properties.
  3. Cosmetics: Explored for use in formulations due to its natural origin and safety profile.

Research continues to expand on the applications of stevioside E, particularly in enhancing food products while maintaining health-conscious formulations .

Through ongoing studies and advancements in synthesis techniques, the potential for broader applications in various industries remains promising.

Introduction to Stevioside E in Phytochemical Research

Botanical Origins and Ecological Significance of Stevia rebaudiana

Stevia rebaudiana Bertoni, a perennial shrub within the Asteraceae family, is indigenous to the Amambay highlands spanning northeastern Paraguay and adjacent regions of Brazil and Argentina. This species thrives in specific microclimatic conditions characterized by acidic soils, consistent humidity, and temperatures ranging between 15-38°C. Ecologically, S. rebaudiana occupies a specialized niche within semi-humid ecosystems, typically found in grasslands and mountain terrains at elevations of 300-500 meters above sea level. The plant exhibits distinctive morphological adaptations including elongated leaves arranged oppositely along fibrous stems, small white-pale purple flowers, and ribbed spindle-shaped fruits. Its leaves serve as the primary metabolic reservoirs for steviol glycosides, functioning as chemical defenses against herbivory while potentially influencing microbial interactions in the rhizosphere [1] [3] [9].

Table 1: Ecological Characteristics of Stevia rebaudiana in Native Habitats

Ecological ParameterNative Range ExpressionAdaptive Significance
Altitude Range300-500 metersOptimized temperature and humidity regimes
Soil PreferenceSandy-loam, acidic (pH 4-5)Enhanced nutrient availability and drainage
Precipitation Pattern1500-1800mm annuallySustained hydration without waterlogging
Symbiotic RelationsLimited mycorrhizal associationsReduced dependency on soil microbiota
Photoperiod SensitivityCritical flowering at 13-14 hoursSynchronized reproductive development

The geographical restriction of economically significant steviol glycoside production to S. rebaudiana and the closely related S. phlebophylla underscores an evolutionary specialization within these species. Recent genomic analyses reveal that the diterpenoid synthesis machinery in S. rebaudiana has undergone neofunctionalization events, enabling the prolific production of sweet-tasting glycosides absent in most congeners. This biochemical specialization likely represents an adaptive response to pollinator attraction and pathogen resistance within its native ecosystems. When introduced to non-native environments such as Mediterranean climates (Csb Köppen classification) and temperate regions (Bsk classification), the plant maintains glycoside production but exhibits altered phenological patterns and yield profiles, demonstrating considerable phenotypic plasticity [7] [10].

Historical Context of Steviol Glycoside Discovery and Classification

The ethnobotanical knowledge of the Guaraní people, who referred to S. rebaudiana as "ka'a he'ẽ" (sweet herb), provided the foundational understanding of the plant's sensory properties centuries before scientific investigation. Their traditional usage of stevia leaves to sweeten yerba mate and as medicinal agents preceded formal chemical characterization by several centuries. Modern scientific inquiry began in 1899 when Swiss botanist Moises Santiago Bertoni conducted the first systematic description of the species in eastern Paraguay, noting its extraordinary sweetening power. However, it was not until 1931 that French chemists M. Bridel and R. Lavielle achieved the seminal breakthrough: isolation and characterization of the crystalline glycosides stevioside and rebaudioside from stevia leaves [1] [6].

The mid-20th century witnessed significant structural elucidation efforts, culminating in 1955 with the complete determination of steviol's molecular configuration. This period established the fundamental understanding that all steviol glycosides share a common ent-kaurene diterpenoid backbone (steviol) with variable glycosylation patterns at the C-13 and C-19 positions. As analytical techniques advanced, particularly high-performance liquid chromatography (HPLC) and mass spectrometry, researchers began identifying increasingly minor glycosides throughout the 1970s-1990s. This included the characterization of Stevioside E, distinguished by its specific sugar moiety arrangement and chromatographic behavior. The evolutionary trajectory of analytical methodologies directly enabled the discrimination between previously conflated compounds, leading to the current recognition of over forty structurally distinct steviol glycosides [3] [6] [8].

The taxonomic classification of steviol glycosides has evolved into a sophisticated system based on three structural parameters: the hydroxylation pattern of the steviol core, the identity of monosaccharide units (typically glucose, rhamnose, or xylose), and the glycosidic linkage positions. Stevioside E occupies a specific niche within this classification as a diglycosylated variant with glucose residues attached at both C-13 and C-19 positions, but with distinct stereochemistry differentiating it from the more prevalent stevioside. This precise structural identity remains partially unresolved in the literature, reflecting both the compound's low abundance and the analytical challenges inherent in minor glycoside research [6] [8].

Position of Stevioside E Within the Steviol Glycoside Biosynthetic Hierarchy

The biosynthesis of steviol glycosides occurs through a compartmentalized metabolic pathway spanning plastids, endoplasmic reticulum, and cytosol, regulated by both developmental and environmental factors. The initial stages parallel gibberellin biosynthesis, diverging specifically at ent-kaurenoic acid where specialized cytochrome P450 enzymes (primarily ent-kaurenoic acid hydroxylase, KAH) catalyze hydroxylation at the C-13 position to yield steviol. This four-ring diterpene alcohol serves as the universal aglycone precursor for all subsequent glycosides [4] [8].

Table 2: Enzymatic Steps in Steviol Glycoside Biosynthesis Relevant to Stevioside E Formation

Biosynthetic StageKey EnzymesSubstrate SpecificitySubcellular Localization
Diterpene Backbone FormationCPS (ent-copalyl diphosphate synthase), KS (ent-kaurene synthase), KO (ent-kaurene oxidase)Non-specific for gibberellin/steviol glycoside pathwaysPlastids
Steviol ProductionKAH (ent-kaurenoic acid 13-hydroxylase)Converts ent-kaurenoic acid to steviolEndoplasmic reticulum
Initial GlycosylationUGT85C2 (UDP-glucosyltransferase)Glucosylates steviol at C-13 positionCytosol
Secondary GlycosylationUGT74G1, UGT76G1Adds glucose to C-19 position or extends existing glucosyl chainsCytosol
Tertiary ModificationsSpecialized UGTs (partially characterized)Adds rhamnose, xylose, or additional glucose moietiesCytosol

Following steviol formation, the pathway branches into complex glycosylation cascades mediated by uridine diphosphate-dependent glycosyltransferases (UGTs). Research indicates that Stevioside E likely originates as a branch point metabolite from steviolmonoside or steviolbioside intermediates. Unlike the predominant pathway toward stevioside (catalyzed by UGT74G1) and rebaudioside A (via UGT76G1), Stevioside E formation may involve less abundant UGT isoforms with distinct sugar donor specificities or regiospecificities. Current genomic analyses of S. rebaudiana have identified at least 15 UGTs potentially involved in steviol glycosylation, though only a subset has been functionally characterized [4] [7] [8].

The developmental regulation of Stevioside E accumulation follows the general pattern observed for minor glycosides: concentrations peak during the late vegetative stages (V4) just prior to floral bud initiation (R1 stage), subsequently declining as resources shift toward reproductive development. Field studies in temperate climates demonstrate that optimal harvest timing occurs approximately 96 days post-planting at the bud-flowering transition, coinciding with maximal total glycoside yield. However, the ratio of minor glycosides like Stevioside E to major compounds exhibits significant genotypic variation and environmental responsiveness, suggesting opportunities for selective breeding or metabolic engineering to enhance its production [10].

Properties

CAS Number

1309929-72-3

Product Name

Stevioside E

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C44H70O22

Molecular Weight

951.022

InChI

InChI=1S/C44H70O22/c1-17-12-43-10-6-22-41(3,8-5-9-42(22,4)40(58)65-38-33(57)30(54)26(50)20(14-46)61-38)23(43)7-11-44(17,16-43)66-39-35(64-36-31(55)28(52)24(48)18(2)59-36)34(27(51)21(15-47)62-39)63-37-32(56)29(53)25(49)19(13-45)60-37/h18-39,45-57H,1,5-16H2,2-4H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-,28+,29+,30+,31-,32-,33-,34+,35-,36+,37+,38+,39+,41-,42-,43-,44+/m1/s1

InChI Key

QSRAJVGDWKFOGU-NCGAPWICSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O

Solubility

not available

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